4-Cyclopropyl-1,1,1-trifluorobutan-2-ol
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Overview
Description
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C7H11F3O and a molecular weight of 168.16 g/mol . This compound is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a butanol backbone. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol typically involves the reaction of cyclopropyl-containing precursors with trifluorobutanol derivatives. Specific synthetic routes and reaction conditions can vary, but common methods include:
Chemical Reactions Analysis
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons using reagents like lithium aluminum hydride.
Scientific Research Applications
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced bioactivity.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,1,1-trifluorobutan-2-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance its binding affinity to enzymes and receptors, influencing biochemical pathways. The cyclopropyl group adds rigidity to the molecule, affecting its overall conformation and reactivity .
Comparison with Similar Compounds
4-Cyclopropyl-1,1,1-trifluorobutan-2-ol can be compared with other similar compounds, such as:
4-Cyclopropyl-1,1,1-trifluorobutan-1-ol: Differing only in the position of the hydroxyl group, this compound exhibits distinct reactivity and applications.
4-Cyclopropyl-1,1,1-trifluorobutan-2-one: The ketone analog, which is more reactive in certain chemical transformations.
4-Cyclopropyl-1,1,1-trifluorobutane: Lacking the hydroxyl group, this compound is less polar and has different physical properties.
Properties
IUPAC Name |
4-cyclopropyl-1,1,1-trifluorobutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-3-5-1-2-5/h5-6,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENFPLNBMFIKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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